Pelanserin - 2208-51-7

Pelanserin

Catalog Number: EVT-426691
CAS Number: 2208-51-7
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pelanserin is a synthetic compound classified as a potent serotonin 5-HT₂ and α₁-adrenoceptor antagonist []. Its primary role in scientific research is as a pharmacological tool to investigate the roles of 5-HT₂ and α₁-adrenoceptors in various physiological and pathological processes.

Ketanserin

  • Compound Description: Ketanserin is a selective serotonin (5-HT) receptor antagonist with a higher affinity for 5-HT2A receptors compared to 5-HT2C receptors. [] It also exhibits α1-adrenoceptor antagonist properties. [, ] Ketanserin is known for its antihypertensive effects. [, ]
  • Relevance: Ketanserin shares a similar pharmacological profile with Pelanserin, acting as both a 5-HT2 and α1-adrenoceptor antagonist. [, ] It is often mentioned alongside Pelanserin in studies investigating the role of serotonin receptors in cardiovascular diseases. [, ] Both compounds demonstrate antihypertensive effects, suggesting their potential therapeutic use in treating hypertension. [, , ]

Quipazine

  • Compound Description: Quipazine is a serotonin receptor agonist that primarily activates 5-HT2A receptors. [] It stimulates phosphatidylinositol (PI) turnover and induces vasoconstriction in rabbit aorta. []
  • Relevance: Quipazine serves as a pharmacological tool to investigate the effects of 5-HT2 receptor stimulation, contrasting with Pelanserin's antagonistic action on these receptors. [] Studies utilizing both compounds help elucidate the role of 5-HT2 receptors in various physiological processes. []

Methysergide

  • Compound Description: Methysergide is a non-selective serotonin receptor antagonist, exhibiting affinity for various 5-HT receptor subtypes. [] It blocks serotonin-induced PI turnover and contraction in rabbit aorta. []
  • Relevance: Similar to Pelanserin, Methysergide acts as a 5-HT2 receptor antagonist, albeit with a broader spectrum of action on other 5-HT receptor subtypes. [] Comparing their potencies in blocking serotonin-mediated effects helps understand the specific contributions of different 5-HT receptor subtypes. []

Indorenate

  • Relevance: While Indorenate primarily acts as a 5-HT1A agonist, its weak 5-HT2 agonistic activity contrasts with Pelanserin's antagonistic effects at these receptors. [, ] Research on Indorenate helps differentiate between the roles of 5-HT1A and 5-HT2 receptors in blood pressure and glucose regulation. [, ]

Prazosin

  • Compound Description: Prazosin is a selective α1-adrenoceptor antagonist. [] It effectively blocks epinephrine-stimulated phosphatidylinositol labeling. []

8-OH-DPAT

  • Compound Description: 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is a selective 5-HT1A receptor agonist. [] It effectively lowers arterial blood pressure by acting on central 5-HT1A receptors. []
  • Relevance: 8-OH-DPAT and Pelanserin target different serotonin receptors involved in blood pressure regulation. [] 8-OH-DPAT selectively activates 5-HT1A receptors, primarily in the central nervous system, to lower blood pressure, while Pelanserin antagonizes 5-HT2 receptors, impacting both central and peripheral mechanisms. [, ]

TR3370

  • Compound Description: TR3370 is a quipazine analog with demonstrated anti-hyperglycemic effects in both healthy and streptozotocin-induced diabetic rats. [] It exerts its effects through 5-HT2 receptor stimulation, as confirmed by the blockade observed with the 5-HT2 antagonist, Pelanserin. []
  • Relevance: TR3370, like Quipazine, contrasts with Pelanserin by acting as a 5-HT2 receptor agonist. [, ] The ability of Pelanserin to block TR3370's anti-hyperglycemic effects confirms the involvement of 5-HT2 receptors in TR3370's mechanism of action. []

Glibenclamide

  • Compound Description: Glibenclamide is an antidiabetic medication classified as a sulfonylurea. [] It stimulates insulin release from pancreatic beta cells, effectively lowering blood glucose levels. []
  • Relevance: Glibenclamide serves as a comparator drug in studies investigating the anti-hyperglycemic effects of TR3370. [] While both compounds ultimately reduce blood glucose, their mechanisms differ. [] Glibenclamide directly stimulates insulin release, while TR3370 exerts its effects through 5-HT2 receptor stimulation, potentially influencing glucose metabolism through multiple pathways. []
Source and Classification

Pelanserin is classified as an organic compound, particularly within the category of piperazine derivatives. Its chemical structure allows it to engage specifically with neurotransmitter receptors, making it a subject of interest in pharmacology and medicinal chemistry. The compound is synthesized through specific chemical reactions involving isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pelanserin can be achieved through a reaction between isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine, typically facilitated by the presence of phosgene as a reagent. This method allows for the formation of the desired compound through a multi-step process, which includes the activation of functional groups to promote nucleophilic attack and subsequent cyclization to form the piperazine ring structure .

Retrosynthesis Analysis

Retrosynthetic analysis indicates that the synthesis can be streamlined by focusing on one-step synthetic routes that utilize advanced methodologies such as artificial intelligence-powered synthesis planning tools. These tools analyze vast databases of chemical reactions to predict feasible synthetic pathways, thereby enhancing efficiency in laboratory settings.

Molecular Structure Analysis

Structure and Data

Pelanserin has a complex molecular structure characterized by a piperazine core linked to an aromatic system. The specific molecular formula is C19H24N4O2, with a molecular weight of approximately 336.42 g/mol. The structural representation includes functional groups that enable receptor binding, which is critical for its pharmacological activity.

The compound's three-dimensional conformation can significantly influence its interaction with biological targets, affecting both efficacy and selectivity in receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

Pelanserin participates in various chemical reactions:

  • Oxidation: Under specific conditions, Pelanserin can be oxidized to form quinazoline derivatives.
  • Reduction: Reduction reactions can yield different pharmacologically active forms of Pelanserin.
  • Substitution: The compound can undergo substitution reactions where different functional groups are introduced, potentially altering its biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .

Mechanism of Action

Pelanserin functions primarily as an antagonist at the 5-HT2 and alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activation, leading to reduced vasoconstriction and enhanced vasodilation. This mechanism is particularly relevant in contexts where modulation of serotonin levels is necessary for therapeutic effects in mood disorders or vascular conditions .

At the cellular level, Pelanserin's interaction with these receptors influences various signaling pathways, which may contribute to its therapeutic effects in treating conditions such as anxiety or hypertension.

Physical and Chemical Properties Analysis

Physical Properties

Pelanserin typically presents as a white to off-white solid. Its solubility characteristics may vary based on solvent polarity, influencing its bioavailability and pharmacokinetic properties.

Chemical Properties

Relevant data regarding its melting point, boiling point, and other physicochemical properties are essential for understanding its behavior in different environments.

Applications

Pelanserin has significant potential in scientific research and therapeutic applications:

  • Neuropsychiatric Disorders: Due to its receptor antagonism properties, Pelanserin may be explored for treating conditions such as depression or anxiety.
  • Cardiovascular Research: Its effects on vascular smooth muscle cells position it as a candidate for studies related to hypertension or vascular health.
  • Pharmacological Studies: Researchers continue to investigate Pelanserin's interactions with various neurotransmitter systems to develop new therapeutic strategies.
Introduction to Pelanserin: Pharmacological and Therapeutic Context

Historical Development and Discovery of Pelanserin

Pelanserin (2,4(1H,3H)-quinazolinedione,3-[3-(4-phenyl-1-piperazinyl)-propyl]-HCl) emerged from pharmacological research efforts in the late 20th century aimed at developing novel cardiovascular agents with improved receptor selectivity profiles. As a quinazoline derivative, Pelanserin shares structural similarities with earlier antihypertensive compounds like prazosin and terazosin, which are established α₁-adrenergic receptor antagonists [7] [8]. The molecular design incorporated modifications to the quinazoline core structure, specifically the addition of a phenylpiperazine moiety, intended to enhance receptor binding characteristics and duration of action. This structural innovation positioned Pelanserin within a class of compounds investigated for their dual receptor affinities, bridging the gap between pure α-blockers and serotonin antagonists. Its development coincided with growing scientific interest in the interplay between serotonergic and adrenergic systems in cardiovascular regulation, particularly in hypertensive states. While less extensively documented than its structural analog ketanserin (discovered at Janssen Pharmaceutica in 1980) [1], Pelanserin represented a deliberate effort to refine the balance between 5-HT₂ and α₁-adrenergic receptor blockade for optimized hemodynamic effects.

Table 1: Structural Analogs and Historical Context of Pelanserin Development

CompoundCore StructurePrimary TargetDevelopment Era
PelanserinQuinazolinedione-phenylpiperazineDual 5-HT₂/α₁-adrenergicLate 20th century
KetanserinPiperidinylethylquinazoline5-HT₂A (with α₁ affinity)1980 [1]
PrazosinQuinazolineα₁-adrenergic1970s
RitanserinSubstituted benzofuran5-HT₂A/2C1980s [10]

Classification as a Dual 5-HT₂ and α₁-Adrenergic Receptor Antagonist

Pelanserin is pharmacologically classified as a dual receptor antagonist exhibiting high-affinity blockade at both serotonin 5-HT₂ receptors and α₁-adrenergic receptors. This dual mechanism was established through extensive in vitro studies using isolated arterial preparations from normotensive (WKY) and spontaneously hypertensive (SHR) rats. Competitive antagonism studies demonstrated Pelanserin's potent inhibition of α₁-adrenoceptor-mediated vasoconstriction induced by the selective agonist methoxamine. The pA₂ values (negative logarithm of the antagonist concentration requiring double agonist concentration) for Pelanserin ranged between 7.67-8.11 across various arterial beds (carotid, aorta, mesenteric, and caudal arteries), confirming consistent α₁-blocking efficacy regardless of hypertensive status [2].

Simultaneously, Pelanserin binds with high affinity to 5-HT₂ receptors, particularly the 5-HT₂A subtype, which mediates serotonin-induced vasoconstriction and vascular smooth muscle proliferation. This receptor profile aligns Pelanserin with earlier compounds like ketanserin, which also exhibits dual 5-HT₂A/α₁ antagonism (Ki values: 5-HT₂A = 0.20–9.8 nM; α₁-adrenergic = 6.3-16 nM) [1] [5]. However, Pelanserin's receptor binding profile shows distinctions in selectivity ratios compared to other 5-HT₂ antagonists. While ketanserin and spiperone demonstrate stronger α₁-blockade relative to their 5-HT₂ antagonism, and ritanserin shows greater 5-HT₂ selectivity, Pelanserin occupies an intermediate position with balanced affinity [5]. This pharmacological positioning is significant because it simultaneously targets two major pressor systems: norepinephrine-induced vasoconstriction via α₁-adrenoceptors and serotonin-mediated amplification of vascular tone via 5-HT₂ receptors.

Table 2: Comparative Receptor Affinity Profiles of Selected Antagonists

Compound5-HT₂A Receptor Affinity (pA₂/Ki)α₁-Adrenoceptor Affinity (pA₂/Ki)Selectivity Ratio (5-HT₂A:α₁)Vascular Study Models
PelanserinHigh (exact Ki not specified)pA₂ 7.67-8.11 [2]BalancedRat carotid/aorta/mesenteric/caudal arteries
KetanserinKi 0.20–9.8 nM [1]Ki 6.3 nM (α1A/B) [1]Moderate α₁ selectivityRat jugular vein [5]
RitanserinHigh (Ki ~0.1 nM)WeakStrong 5-HT₂ selectivityRat jugular vein [5]
LY53857Potent antagonistMinimal effect250,000:1 (5-HT₂ selective) [5]Rat vasculature

Therapeutic Indications and Rationale for Hypertension Management

The primary therapeutic indication explored for Pelanserin is the management of arterial hypertension, particularly cases involving heightened sympathetic tone or serotonergic contributions to vascular resistance. Hypertension pathophysiology involves complex interactions between multiple vasoconstrictive systems, including catecholamine activation of α₁-adrenergic receptors on vascular smooth muscle and serotonin potentiation of noradrenergic effects via 5-HT₂ receptors. Serotonin (5-HT) amplifies vasoconstrictor responses to norepinephrine and angiotensin II while directly contracting vascular smooth muscle through 5-HT₂A receptors—effects particularly pronounced in hypertensive states [1] [5].

Pelanserin's dual antagonism offers a mechanistic rationale for potentially enhanced blood pressure control compared to selective agents:

  • α₁-Adrenergic Blockade: Directly inhibits norepinephrine-induced vasoconstriction, reducing peripheral vascular resistance—a primary hemodynamic abnormality in hypertension. This decreases afterload without causing reflex tachycardia, a limitation of pure vasodilators [2] [8].
  • 5-HT₂ Receptor Blockade: Attenuates serotonin's amplification of sympathetic vasoconstriction and inhibits 5-HT-mediated platelet aggregation and vascular smooth muscle hypertrophy. This may provide vascular protective effects beyond acute vasodilation [1] [5].

The therapeutic relevance of dual blockade is supported by observations in spontaneously hypertensive rats (SHR), where Pelanserin demonstrated significant blood pressure-lowering effects attributed to its combined pharmacology [2]. While selective α₁-antagonists like prazosin effectively reduce blood pressure, their clinical utility has been limited by adverse effects like first-dose hypotension and concerns about long-term morbidity/mortality benefits compared to other antihypertensive classes [8] [9]. Dual antagonists like Pelanserin potentially offer advantages in hypertensive patients with evidence of increased serotonergic tone or those requiring multi-pathway inhibition for adequate control. Furthermore, hypertension management increasingly recognizes the need for combination therapies targeting multiple pathways; Pelanserin embodies this approach within a single molecule [6] [9].

Properties

CAS Number

2208-51-7

Product Name

Pelanserin

IUPAC Name

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)

InChI Key

WPKPLSFHHBBLRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Synonyms

2,4(1H,3H)-quinazolinedione-3-(3-(4-phenyl-1-piperazinyl)propyl) hydrochloride
pelanserin
pelanserin monohydrochloride
TR 2515
TR-2515
TR2515

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.